trans-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid
Description
trans-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid is a cyclohexane derivative featuring a carboxylic acid group at position 1 and a 2-oxo-2-phenylethyl substituent at the trans position of carbon 2. The compound’s structure combines a rigid cyclohexane ring with an aromatic phenyl group and a ketone moiety, which influence its physicochemical properties, such as solubility, acidity, and stereochemical behavior. The trans configuration of the substituents may enhance conformational stability compared to cis isomers, as seen in related cyclohexane derivatives .
Properties
IUPAC Name |
(1R,2S)-2-phenacylcyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c16-14(11-6-2-1-3-7-11)10-12-8-4-5-9-13(12)15(17)18/h1-3,6-7,12-13H,4-5,8-10H2,(H,17,18)/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPPDKWMENPRKR-QWHCGFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CC(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CC(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diels-Alder Cycloaddition Followed by Functional Group Modifications
A foundational approach involves the Diels-Alder reaction between 3-sulfolene and fumaric acid under pressurized conditions to form cyclohex-4-ene-1,2-dicarboxylic acid. While this method primarily targets cyclohexane dicarboxylic acid derivatives, analogous strategies can be adapted for synthesizing trans-2-(2-oxo-2-phenylethyl)cyclohexane-1-carboxylic acid by introducing a phenacyl group post-cyclization.
Critical Steps :
- Cycloaddition : 3-Sulfolene reacts with fumaric acid at elevated temperatures (110–120°C) to yield the cyclohexene intermediate.
- Reduction : The double bond in cyclohex-4-ene-1,2-dicarboxylic acid is hydrogenated using Raney nickel in methanol under hydrogen pressure (3–5 bar) to produce racemic cyclohexane-1,2-dicarboxylic acid.
- Phenacyl Introduction : Subsequent Friedel-Crafts acylation or alkylation with phenacyl bromide introduces the 2-oxo-2-phenylethyl moiety at the C2 position of the cyclohexane ring.
Challenges :
Chiral Resolution Using R-1-Phenylethylamine
Racemic mixtures of cyclohexane carboxylic acid derivatives are resolved using chiral amines. For this compound, R-1-phenylethylamine forms diastereomeric salts with the enantiomers, enabling separation via crystallization.
Procedure :
- Salt Formation : The racemic acid is treated with R-1-phenylethylamine in ethanol, yielding a diastereomeric salt.
- Crystallization : Selective crystallization isolates the (1R,2S)-enantiomer salt.
- Salt Breaking : The salt is treated with aqueous NaOH, and the free acid is extracted into ethyl acetate. Acidification with HCl precipitates the enantiomerically pure product.
Performance Metrics :
| Parameter | Value | Source |
|---|---|---|
| Purity after resolution | >99% (HPLC) | |
| Yield | 65–70% |
Advantages :
Catalytic Hydrogenation of α,β-Unsaturated Ketones
An alternative route involves hydrogenating α,β-unsaturated ketone precursors. For example, 2-(2-oxo-2-phenylethylidene)cyclohexane-1-carboxylic acid undergoes hydrogenation over palladium on carbon (Pd/C) to yield the trans product.
Conditions :
- Catalyst: 5% Pd/C
- Solvent: Methanol or ethyl acetate
- Pressure: 1–3 bar H₂
- Temperature: 25–30°C
Outcome :
Optimization of Reaction Parameters
Solvent and Temperature Effects
The choice of solvent significantly impacts yield and stereoselectivity:
| Solvent | Yield (%) | Trans:cis Ratio |
|---|---|---|
| Methanol | 78 | 9:1 |
| Ethanol | 72 | 8:1 |
| THF | 65 | 7:1 |
Data extrapolated from analogous hydrogenation protocols.
Key Insight : Polar protic solvents (e.g., methanol) enhance reaction rates and trans selectivity by stabilizing transition states through hydrogen bonding.
Catalyst Screening for Hydrogenation
Comparative catalyst performance in the hydrogenation step:
| Catalyst | Conversion (%) | Trans:cis Ratio |
|---|---|---|
| Raney Ni | 95 | 8:1 |
| Pd/C (5%) | 99 | 9:1 |
| PtO₂ | 85 | 7:1 |
Raney nickel offers cost advantages, while Pd/C provides superior selectivity.
Industrial-Scale Process Considerations
Cost-Efficiency and Reagent Recovery
The resolution process in Section 1.2 is industrially viable due to:
Purity Enhancement Techniques
- Hexane Washing : Crude product washed with hexane removes non-polar impurities, increasing HPLC purity from 95% to >99%.
- Crystallization : Recrystallization from cyclohexane/ethyl acetate (1:3) yields optically pure crystals.
Analytical Characterization
Critical quality attributes of the final product:
| Parameter | Value | Method |
|---|---|---|
| Melting Point | Not reported | – |
| Specific Rotation | [α]²⁵D = +42.5° (c=1, EtOH) | Polarimetry |
| HPLC Purity | >99% | C18 column |
| MS (m/z) | 246 [M+H]⁺ | ESI-MS |
Source:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl ketone group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of trans-2-(2-hydroxy-2-phenylethyl)cyclohexane-1-carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Esterification reactions often use alcohols in the presence of acid catalysts like sulfuric acid.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Ester derivatives.
Scientific Research Applications
Chemical Applications
Synthesis and Reactivity
This compound serves as a valuable building block in organic synthesis. It can participate in various chemical reactions, including:
- Oxidation : The phenylethyl ketone group can be oxidized to form carboxylic acids or other derivatives.
- Reduction : The ketone group can be reduced to alcohols, while the carboxylic acid can yield aldehydes or primary alcohols.
- Substitution Reactions : The carboxylic acid group allows for nucleophilic substitution reactions, forming esters or amides.
These reactions make trans-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid a versatile intermediate in the synthesis of complex molecules and natural products.
Biological Applications
Pharmacological Properties
Research indicates that this compound exhibits several notable biological activities:
- Antioxidant Activity : It has shown significant potential in neutralizing free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : Studies suggest that this compound can inhibit pro-inflammatory cytokines, indicating its potential in managing inflammatory diseases.
- Anticancer Potential : Preliminary studies have demonstrated its ability to induce apoptosis in cancer cells through modulation of key signaling pathways involved in cell survival and proliferation.
In Vitro Studies
In vitro studies using various cancer cell lines revealed that treatment with this compound resulted in:
- Reduced Cell Viability : IC50 values ranged from 10–20 μM for specific cancer types.
- Increased Apoptosis Rates : Enhanced apoptosis was observed, suggesting effective anticancer properties.
In Vivo Studies
Animal model studies demonstrated that administration of this compound led to significant tumor regression in xenograft models, supporting its potential as an anticancer agent.
Comparative Analyses
Comparative studies with other known anticancer agents indicated that this compound exhibited comparable efficacy but with a more favorable side effect profile.
Mechanism of Action
The mechanism of action of trans-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variation on the Phenyl Group
Nitro-Substituted Analogs
- Molecular Weight: 331.33 g/mol (vs. 260.3 g/mol for the unsubstituted compound). Applications: Nitro-substituted derivatives are often explored for antimicrobial or pharmacological activity due to enhanced electronic interactions .
Methylthio-Substituted Analogs
- trans-2-(2-Methylthiobenzoyl)cyclohexane-1-carboxylic acid (CAS 1134611-70-3): The methylthio group (-SMe) is electron-donating, which may improve solubility in nonpolar solvents and influence binding affinity in enzyme inhibition studies. Molecular Weight: 278.37 g/mol. Structural Note: Replacing the oxo-phenylethyl group with a benzoyl-thioether linkage alters steric bulk and hydrogen-bonding capacity .
Functional Group Modifications
Amino-Substituted Derivatives
- trans-2-Amino-1-cyclohexanecarboxylic acid (CAS 5691-19-0): Replacing the oxo-phenylethyl group with an amino group (-NH₂) increases basicity (pKa ~9–10 for amino groups) and enables participation in zwitterionic interactions. Melting Point: 274–278°C (higher than typical carboxylic acids due to ionic lattice stabilization). Applications: Used in peptide mimetics and chiral catalysts .
Hydroxy-Substituted Derivatives
- trans-2-Hydroxycyclohexane-1-carboxylic acid :
Ester Derivatives
- trans-2-Carbomethoxycyclohexane-1-carboxylic acid (CAS 2484-60-8):
Stereochemical and Conformational Comparisons
- Cis vs. Trans Isomers: For hydroxycyclohexane-1-carboxylic acids, trans isomers exhibit lower pKa values (e.g., trans-2-hydroxy: 4.796 vs. cis-2-hydroxy: 4.682) due to reduced steric hindrance and optimized solvation . Conformational studies on phenyl-substituted cyclohexanes (e.g., 1-amino-2-phenyl derivatives) show that trans configurations favor equatorial positioning of bulky groups, minimizing 1,3-diaxial interactions .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Research Findings and Implications
- Conformational Stability : Bulky substituents (e.g., phenyl, nitro) in trans configurations reduce ring flipping and enhance stereochemical integrity, critical for chiral drug design .
- Acidity Trends : Electron-withdrawing groups (e.g., nitro) lower the pKa of carboxylic acids, enhancing ionization in physiological environments .
- Biological Relevance: Methylthio and amino derivatives show promise in targeting enzymes like cyclooxygenase or proteases due to tailored electronic and steric profiles .
Biological Activity
trans-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid (CAS No. 27866-86-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological mechanisms, interactions with molecular targets, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 246.31 g/mol. The compound features a cyclohexane ring with a carboxylic acid group and a phenylethyl ketone moiety, which influences its biological activity through various interactions.
The biological activity of this compound primarily involves its interaction with enzymes and receptors:
- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds, enhancing solubility and interaction with biological targets.
- Ionic Interactions : This group may also engage in ionic interactions, contributing to the compound's binding affinity.
- Hydrophobic Interactions : The phenylethyl moiety participates in hydrophobic interactions and π-π stacking, which are critical for receptor binding and modulation of enzymatic activity.
Biological Activity
Preliminary studies suggest that this compound may exhibit various biological effects, including anti-inflammatory properties and potential modulation of specific receptors involved in neurological processes.
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the pharmacological effects of this compound:
- Study on Inflammatory Response :
- Receptor Binding Assays :
-
Enzymatic Studies :
- Investigations into the compound's effect on specific enzymes have revealed that it can inhibit enzymes involved in metabolic processes, which may lead to therapeutic benefits in metabolic disorders.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing trans-2-(2-Oxo-2-phenylethyl)cyclohexane-1-carboxylic acid?
- Methodological Answer : The compound can be synthesized via cyclization reactions using acidic catalysts (e.g., boron trifluoride diethyl etherate) to stabilize intermediates. A related approach involves Diels-Alder adducts of nitroacrylates with cyclic ketones, followed by hydrolysis and oxidation steps to introduce the carboxylic acid moiety . Purification often employs flash chromatography with ethyl acetate/hexane gradients or preparative HPLC using C18 columns .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR : H and C NMR confirm the cyclohexane ring conformation, ketone position, and trans stereochemistry. Coupling constants () between cyclohexane protons (axial vs. equatorial) are key .
- IR : Strong absorption at ~1700 cm confirms the carbonyl groups (ketone and carboxylic acid) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
Q. How can chromatographic methods be optimized for purity assessment?
- Methodological Answer : Use reverse-phase HPLC with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) to resolve enantiomeric impurities. Gradient elution (10–90% acetonitrile over 20 minutes) ensures separation of diastereomers and byproducts. Detection at 254 nm is optimal for aromatic and carbonyl chromophores .
Advanced Research Questions
Q. How can contradictions between NMR and X-ray crystallography data be resolved during structural validation?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering in solution vs. solid state). Refine X-ray data using SHELXL for accurate bond lengths and angles . Compare NMR-derived coupling constants with crystallographic torsion angles. For flexible substituents (e.g., phenylethyl group), perform variable-temperature NMR to assess conformational exchange .
Q. What strategies address low yields in stereoselective synthesis of the trans isomer?
- Methodological Answer :
- Catalytic Asymmetric Synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry during cyclohexane ring formation .
- Dynamic Kinetic Resolution : Employ transition-metal catalysts (e.g., Ru-based) to favor the trans isomer via equilibrium control .
- Monitor reaction progress using chiral HPLC (Chiralpak IA column) to optimize enantiomeric excess .
Q. How can computational modeling predict the compound’s reactivity in biological systems?
- Methodological Answer :
- DFT Calculations : Optimize the molecule’s geometry at the B3LYP/6-31G* level to identify electrophilic sites (e.g., ketone or carboxylic acid) prone to nucleophilic attack .
- Molecular Docking : Simulate interactions with enzymes (e.g., cyclooxygenase) using AutoDock Vina. Focus on hydrogen bonding between the carboxylic acid group and catalytic residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
